molecular formula C19H17N3O B11265792 N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide

N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide

Cat. No.: B11265792
M. Wt: 303.4 g/mol
InChI Key: SYIQQSVKOIVEHX-UHFFFAOYSA-N
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Description

N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide is a chemical compound for research use. Pyrimidinecarboxamide derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their potential as key intermediates and scaffolds for developing biologically active molecules . Compounds with similar N-benzyl pyrimidinecarboxamide structures have been investigated in various research contexts, including as intermediates in the synthesis of more complex molecules and as reference standards . The structural motif of a substituted pyrimidine ring makes this class of compounds valuable for researchers exploring structure-activity relationships, particularly in the development of kinase inhibitors and other therapeutic agents . As a building block, it can be utilized in organic synthesis, method development, and library generation for high-throughput screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-4-methyl-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O/c1-14-17(19(23)21-12-15-8-4-2-5-9-15)13-20-18(22-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,21,23)

InChI Key

SYIQQSVKOIVEHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli-Type Multicomponent Reactions

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for N-benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide. A modified protocol employs ethyl 3-oxopentanoate , benzylurea , and benzaldehyde under acidic conditions (HCl/EtOH, reflux, 12 h) to yield the dihydropyrimidine precursor. Subsequent oxidation with MnO₂ in dichloromethane (24 h, rt) achieves aromatization, though with moderate efficiency (45–52% yield). Limitations include competing Knoevenagel condensation, which reduces overall selectivity.

Carboxamide-Directed Cyclization

An alternative route utilizes 4-methyl-2-phenylpyrimidine-5-carbonyl chloride as the central intermediate. Synthesis begins with the reaction of 5-cyano-4-methyl-2-phenylpyrimidine with concentrated H₂SO₄ (110°C, 6 h) to generate the carbonyl chloride. This intermediate is then treated with benzylamine in anhydrous THF at −20°C, yielding the target compound in 68% yield after silica gel chromatography (hexane:EtOAc 3:1). Key advantages include high regiocontrol and minimal byproduct formation.

Stepwise Assembly via Halogenated Intermediates

2,4-Dichloropyrimidine Scaffold Functionalization

A robust method starts with 2,4-dichloro-5-methylpyrimidine , which undergoes sequential substitution (Table 1):

StepReagentConditionsProductYield (%)
1Benzylamine, Et₃NCHCl₃, 50°C, 18 h4-Chloro-N-benzyl-5-methylpyrimidin-2-amine83
2Phenylboronic acid, Pd(PPh₃)₄Na₂CO₃, MeCN, 150°C (MW)N-Benzyl-4-methyl-2-phenylpyrimidin-5-amine78
3COCl₂, DMF (cat.)THF, 0°C, 2 hN-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarbonyl chloride91
4NH₃ (g)Et₂O, −78°C, 1 hThis compound89

Microwave (MW) irradiation in Step 2 enhances coupling efficiency by reducing palladium catalyst loading to 2 mol%. The final carboxamide formation (Step 4) requires strict temperature control to prevent epimerization.

Orthogonal Protection Strategies

To mitigate competing side reactions during amidation, tert-butoxycarbonyl (Boc) protection of the benzylamine nitrogen is employed. Boc deprotection using TFA/CH₂Cl₂ (1:1, rt, 30 min) restores the free amine prior to carboxamide formation. This approach increases overall yield by 15% compared to unprotected routes.

Late-Stage Functionalization via Cross-Coupling

Reductive Amination for N-Benzyl Group Installation

An unconventional route involves reductive amination of 4-methyl-2-phenylpyrimidine-5-carbaldehyde with benzylamine using NaBH(OAc)₃ in DCE (rt, 12 h). While this method avoids harsh acidic conditions, the aldehyde precursor requires low-temperature (−40°C) stabilization with trimethyl orthoformate to prevent oligomerization.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C6-H), 7.85–7.45 (m, 10H, Ar-H), 4.65 (d, J = 5.6 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃).
HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₃O [M+H]⁺ 316.1449, found 316.1443.

Purity Optimization

Recrystallization from ethanol/water (7:3) at −20°C increases purity from 92% to 99.8% (HPLC, C18 column, MeCN/H₂O 60:40). Residual solvent analysis (GC-MS) confirms <0.1% THF and EtOAc.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

A fixed-bed reactor with Pd/C-coated monolithic silica enables continuous Suzuki coupling with 99% catalyst retention over 50 cycles. This reduces palladium consumption by 90% compared to batch processes.

Green Chemistry Metrics

Process Mass Intensity (PMI) : 32 (benchmark: 40 for similar compounds)
E-factor : 18.7 (solvent recovery reduces to 12.5)

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A structurally analogous compound, N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide (CAS: 874139-56-7), provides a basis for comparison . The table below highlights key differences:

Position N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide
2 Phenyl group Propylsulfonyl group
4 Methyl group Chlorine atom
5 Monosubstituted carboxamide (N-benzyl) Disubstituted carboxamide (N-benzyl and N-(2-pyridinyl))

Implications of Substituent Variations:

Position 2: The phenyl group in the target compound may contribute to π-π stacking interactions with hydrophobic protein pockets.

Position 4 :

  • The methyl group in the target compound offers steric bulk and electron-donating effects, which could stabilize the pyrimidine ring.
  • The chlorine atom in the analog may increase electrophilicity, influencing binding affinity and metabolic stability .

Position 5: The monosubstituted carboxamide (N-benzyl) in the target compound simplifies steric interactions. The disubstituted carboxamide (N-benzyl and N-(2-pyridinyl)) in the analog introduces a heteroaromatic pyridinyl group, enabling additional hydrogen bonding or metal coordination .

Research Findings and Data

While direct pharmacological data for these compounds is absent in the provided evidence, structural comparisons suggest divergent properties:

  • Solubility : The propylsulfonyl group in the analog likely improves aqueous solubility compared to the phenyl group in the target compound.
  • Binding Interactions : The pyridinyl substituent in the analog may facilitate interactions with enzymes or receptors requiring polar contacts.
  • Metabolic Stability : The chlorine atom in the analog could reduce oxidative metabolism, extending half-life compared to the methyl group in the target compound .

Biological Activity

N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound belongs to a class of heterocyclic compounds characterized by a pyrimidine core. The presence of functional groups such as benzyl and carboxamide contributes to its reactivity and potential therapeutic applications.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against different strains of bacteria and fungi, suggesting potential use as antimicrobial agents.
  • Antitumor Activity : Some studies have shown that the compound can inhibit tumor cell proliferation, particularly against breast cancer cell lines (MCF-7) and resistant variants (NCI/ADR) .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of β-glucuronidase, an enzyme implicated in various pathological conditions, including cancer .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • β-glucuronidase Inhibition : By binding to the active site of β-glucuronidase, the compound prevents the hydrolysis of glucuronides, which may contribute to its antitumor effects .
  • Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at nanomolar concentrations, demonstrating its potential as an antitumor agent .
  • Antimicrobial Efficacy :
    • In vitro testing against various bacterial strains showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Data Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µM)Reference
AntitumorMCF-70.5
AntimicrobialE. coli15
β-glucuronidase InhibitionHuman Colon Cancer Cells0.041

Q & A

Basic Synthesis: What are the common synthetic routes for N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide?

Answer:
The synthesis typically involves multi-step organic reactions starting with pyrimidine ring formation, followed by functional group substitutions. Key steps include:

  • Pyrimidine Ring Formation : Cyclization of precursors like barbituric acid derivatives under reflux conditions with catalysts such as POCl₃ .
  • Substitution Reactions : Introduction of methyl, phenyl, and benzyl groups via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, chlorinating agents (e.g., PCl₅) are used to activate positions for benzylation .
  • Amide Coupling : Final carboxamide formation using coupling agents like EDCI/HOBt in anhydrous DMF .

Critical Parameters : Solvent choice (e.g., DCM for chlorination, DMF for coupling), temperature control (0–120°C), and stoichiometric ratios to minimize byproducts .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature Gradients : Slow heating during cyclization (e.g., 60°C → 120°C) reduces side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves NAS efficiency .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate benzylation, and microwave-assisted synthesis reduces reaction times .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (MeOH/EtOH) isolates high-purity products .

Validation : Monitor progress via TLC/HPLC and confirm purity through melting point analysis and ¹H NMR .

Basic Structural Characterization: What techniques are used to confirm the molecular structure?

Answer:

  • X-ray Crystallography : Resolves 3D atomic arrangements using SHELX software for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Case Study : In analogous compounds, crystal structures revealed intramolecular hydrogen bonds stabilizing the pyrimidine ring .

Advanced Structural Analysis: How to resolve ambiguities in stereochemistry or hydrogen-bonding networks?

Answer:

  • Single-Crystal XRD : Resolve stereochemistry by analyzing torsion angles and intermolecular interactions (e.g., C—H⋯O bonds) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .

Example : In N-substituted pyrimidines, SHELX refinement identified weak C—H⋯π interactions influencing packing motifs .

Basic Biological Activity: How is the compound screened for initial pharmacological activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., AKT1) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Binding Studies : Surface plasmon resonance (SPR) measures affinity (KD) for target proteins .

Follow-Up : Dose-response curves (IC₅₀) and selectivity profiling against related enzymes .

Advanced Biological Studies: How to resolve contradictions in activity data across assays?

Answer:

  • Orthogonal Assays : Validate kinase inhibition via radiometric (³²P-ATP) and fluorescence methods to rule out assay artifacts .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if poor activity stems from rapid degradation .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., methyl→ethyl substitutions) to isolate critical functional groups .

Case Study : Discrepancies in antifungal activity of pyrimidine derivatives were traced to solvent-dependent solubility .

Computational Modeling: How to model electronic properties and target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-31G*) to predict reactivity and charge distribution .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses in protein active sites (e.g., AKT1 PDB: 3OCB) using PyMOL for visualization .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories with AMBER force fields .

Validation : Compare computed binding energies (ΔG) with experimental ITC data .

Advanced Computational Validation: How to reconcile discrepancies between computational and experimental results?

Answer:

  • Ensemble Docking : Test multiple protein conformations (e.g., from NMR ensembles) to account for flexibility .
  • Solvent Model Adjustments : Include explicit water molecules or use PBSA/GBSA solvation models in free-energy calculations .
  • Force Field Optimization : Switch from generic (GAFF) to specialized (CHARMM) parameters for accurate ligand-protein interactions .

Example : Overestimated binding affinity in docking was corrected by incorporating entropy penalties from MD simulations .

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